Prohydrojasmon Racemate: A Deep Dive into its Mechanism of Action
Prohydrojasmon Racemate: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Prohydrojasmon (B10787362) (PDJ) racemate, a synthetic analog of the plant hormone jasmonic acid (JA), has emerged as a significant plant growth regulator. Its application spans from enhancing fruit coloration and quality to bolstering plant defense mechanisms against biotic and abiotic stresses.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Prohydrojasmon racemate, with a focus on its signaling pathways, impact on gene expression, and quantifiable effects on plant physiology. This document is intended for researchers, scientists, and professionals involved in drug development and plant science.
Core Mechanism: Mimicry of Jasmonic Acid Signaling
Prohydrojasmon racemate's primary mechanism of action lies in its structural and functional similarity to jasmonic acid, a key signaling molecule in plants.[1][3] Once absorbed, it is metabolized into jasmonic acid, thereby activating the JA signaling pathway.[4] This pathway is central to regulating a wide array of physiological processes, including growth, development, and stress responses.[5][6]
The canonical JA signaling pathway, which PDJ activates, involves a core module of three key proteins: CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressors, and the transcription factor MYC2.[7][8]
In the absence of a JA signal:
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JAZ proteins bind to and repress the activity of MYC2 and other transcription factors.[7]
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This repression prevents the transcription of JA-responsive genes.
Upon introduction of Prohydrojasmon (and its conversion to JA-Isoleucine):
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The bioactive form, Jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[7][9]
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The JA-Ile-COI1 interaction forms a co-receptor complex with the JAZ proteins.[10]
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This binding event targets the JAZ repressors for polyubiquitination and subsequent degradation by the 26S proteasome.[7][9]
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The degradation of JAZ proteins releases the transcription factor MYC2.[8]
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Freed MYC2 can then activate the transcription of a wide range of downstream JA-responsive genes, leading to various physiological responses.[11]
Induction of Secondary Metabolite Biosynthesis
A primary and commercially significant effect of Prohydrojasmon application is the enhancement of fruit coloration, which is directly linked to the accumulation of secondary metabolites, particularly anthocyanins and other phenolic compounds.[12][13][14]
PDJ treatment upregulates the expression of key genes involved in the phenylpropanoid and flavonoid biosynthesis pathways.[13] These include:
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Phenylalanine ammonia-lyase (PAL): A crucial enzyme at the entry point of the phenylpropanoid pathway.[13][14]
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Chalcone synthase (CHS): The first committed enzyme in flavonoid biosynthesis.[14]
-
Flavanone 3-hydroxylase (F3H): An enzyme involved in the synthesis of dihydroflavonols.[13][14]
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Anthocyanidin synthase (ANS): A key enzyme in the anthocyanin biosynthesis pathway.[13][14]
-
UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT): An enzyme responsible for the final step in the synthesis of stable anthocyanins.[14]
The upregulation of these genes leads to a measurable increase in the concentration of anthocyanins and other phenolic compounds in treated plants.
Quantitative Effects of Prohydrojasmon on Secondary Metabolites and Gene Expression
| Plant Species | PDJ Concentration | Observed Effect | Fold Change/Increase | Reference |
| Red Leaf Lettuce | 100 µM | Increased Anthocyanin Content | 2.7-fold | [13] |
| Red Leaf Lettuce | 200 µM | Increased Anthocyanin Content | 4.2-fold | [13] |
| Red Leaf Lettuce | 100 µM | Increased Caffeic Acid & Flavonoid Derivatives | 1.6-fold | [13] |
| Red Leaf Lettuce | 200 µM | Increased Caffeic Acid & Flavonoid Derivatives | 2.3-fold | [13] |
| Peach | 40 µM | Increased Anthocyanin Accumulation | ~120% increase | [4][12] |
| Komatsuna | 0.5 µM | Increased Total Phenolic Content | Significant Increase | [15] |
| Komatsuna | 0.5 µM | Increased Anthocyanin Content | Significant Increase | [15] |
| Lettuce | 400 µM | Increased Total Phenolic Content | Significant Increase | [15] |
| Lettuce | 400 µM | Increased Anthocyanin Content | Significant Increase | [15] |
| Gene | Plant Species | PDJ Treatment | Fold Change in Expression | Reference |
| PAL | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |
| CHS | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |
| F3H | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |
| ANS | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |
| UFGT | Red Pear | 100 mg L⁻¹ | Enhanced | [14] |
| MYB114 | Red Pear | 100 mg L⁻¹ | Upregulated | [14] |
Crosstalk with Other Phytohormone Signaling Pathways
The physiological effects of Prohydrojasmon are not solely mediated by the JA pathway but also involve intricate crosstalk with other phytohormonal signaling networks, most notably ethylene (B1197577) and abscisic acid (ABA).
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Ethylene: PDJ induces the synthesis of ethylene, a hormone critically involved in fruit ripening.[2][4] The JA and ethylene signaling pathways can act synergistically to regulate defense responses.[16][17]
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Abscisic Acid (ABA): ABA is another key hormone in stress responses and fruit ripening. There is evidence of synergistic and antagonistic interactions between the JA and ABA pathways, depending on the specific physiological process.[16][18] Ethylene can also stimulate ABA biosynthesis, creating a complex regulatory network.[19][20]
Experimental Protocols
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a generalized workflow for analyzing the expression of target genes in plant tissues following Prohydrojasmon treatment.
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Plant Material and Treatment: Grow plants under controlled conditions. Apply Prohydrojasmon racemate at desired concentrations (e.g., 0, 50, 100, 200 µM) via foliar spray or irrigation. Collect tissue samples at specific time points post-treatment. Immediately freeze samples in liquid nitrogen and store at -80°C.
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RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
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cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's instructions.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should contain cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix. Use a reference gene (e.g., Actin, Ubiquitin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[4]
Quantification of Anthocyanins and Phenolic Compounds by LC-MS
This protocol outlines a general procedure for the analysis of secondary metabolites.
-
Sample Preparation: Homogenize frozen plant tissue samples. Extract metabolites using a suitable solvent (e.g., methanol (B129727) with a small percentage of formic acid). Centrifuge the extract to pellet debris and collect the supernatant.
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LC-MS Analysis: Inject the supernatant into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
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Liquid Chromatography: Separate the compounds using a C18 column with a gradient elution of two mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).
-
Mass Spectrometry: Detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Quantification: Quantify the target compounds by comparing their peak areas to those of known standards.
Conclusion
The mechanism of action of Prohydrojasmon racemate is rooted in its ability to effectively mimic the natural plant hormone jasmonic acid. By activating the core JA signaling pathway (COI1-JAZ-MYC2), it initiates a cascade of transcriptional reprogramming. This leads to the upregulation of genes involved in secondary metabolite biosynthesis, resulting in enhanced accumulation of anthocyanins and other phenolic compounds, which are responsible for improved fruit coloration. Furthermore, its interaction with other hormone signaling pathways, such as ethylene and abscisic acid, contributes to its broader effects on fruit ripening and plant stress responses. This in-depth understanding of its molecular action provides a solid foundation for its application in agriculture and for further research into jasmonate signaling and its modulation.
References
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- 4. Post-harvest Application of Methyl Jasmonate or Prohydrojasmon Affects Color Development and Anthocyanins Biosynthesis in Peach by Regulation of Sucrose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jasmonic Acid Signaling Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The JAZ Proteins: A Crucial Interface in the Jasmonate Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant oxylipins: COI1/JAZs/MYC2 as the core jasmonic acid-signalling module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MYC2 Regulates the Termination of Jasmonate Signaling via an Autoregulatory Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphorylation-Coupled Proteolysis of the Transcription Factor MYC2 Is Important for Jasmonate-Signaled Plant Immunity | PLOS Genetics [journals.plos.org]
- 12. researchgate.net [researchgate.net]
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- 14. Preharvest application of prohydrojasmon affects color development, phenolic metabolism, and pigment-related gene expression in red pear (Pyrus ussuriensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of prohydrojasmon on total phenolic content, anthocyanin accumulation and antioxidant activity in komatsuna and lettuce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Crosstalk Between Ethylene and JA/ABA/Sugar Signalling in Plants Under Physiological and Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Characterization of Abscisic Acid-Induced Ethylene Production in Citrus Leaf and Tomato Fruit Tissues - PMC [pmc.ncbi.nlm.nih.gov]
